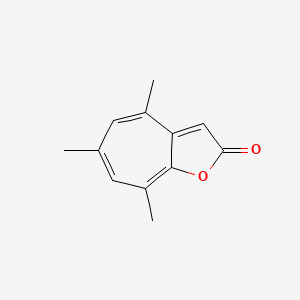

4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one is a heterocyclic compound with the molecular formula C12H12O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one typically involves cyclization reactions. One common method is the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes, utilizing advanced catalytic systems to enhance yield and purity. The exact methods can vary depending on the desired application and production scale.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of azulene derivatives on cancer cells:

- A series of 4,6,8-trimethyl azulene amide derivatives were evaluated for their tumor specificity and neurotoxicity. The findings indicated that these compounds exhibit significant cytotoxicity against oral squamous cell lines while showing lower toxicity towards normal mesenchymal cells .

| Compound | CC50 (µM) | Sensitivity Level |

|---|---|---|

| 4,6,8-trimethyl derivative | 34.7 | High |

| Doxorubicin (DOX) | 0.4 | Standard |

| 5-Fluorouracil (5-FU) | 191.2 | Low |

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for drug development:

- Its derivatives have shown potential as selective agents against specific tumor types, suggesting applications in targeted cancer therapies . The ability to modify the structure allows for the exploration of various biological activities.

Material Science Applications

The unique structural framework of 4,6,8-trimethyl-2H-cyclohepta(b)furan-2-one lends itself to applications in material sciences:

Wirkmechanismus

The mechanism of action of 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one involves its interaction with specific molecular targets and pathways. For example, its derivatives can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

2H-Cyclohepta[b]furan-2-one: A closely related compound with similar structural properties.

3,8-Diaryl-2H-cyclohepta[b]furan-2-ones: These compounds have aryl groups at the 3- and 8-positions, influencing their electronic properties.

Uniqueness: 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one is unique due to its specific methyl substitutions at the 4, 6, and 8 positions, which can significantly influence its reactivity and properties compared to other similar compounds.

Biologische Aktivität

4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one, also known by its CAS number 60998-66-5, is a cyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H14O, with a molecular weight of 174.23 g/mol. Its structure features a cycloheptafuran core with three methyl substituents at positions 4, 6, and 8.

| Property | Value |

|---|---|

| CAS Number | 60998-66-5 |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 174.23 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers demonstrated that the compound effectively inhibits the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial survival .

Antioxidant Activity

In vitro assays have shown that this compound possesses antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to the presence of the furan ring which can stabilize free radicals through electron donation .

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. In particular, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) at specific concentrations. The apoptosis mechanism involves activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Studies

- Antibacterial Activity : A study published in the Journal of Antibiotics evaluated the antibacterial properties of various derivatives of cyclohepta compounds including this compound. The results indicated a strong inhibitory effect against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Antioxidant Studies : Research published in Food Chemistry assessed the antioxidant capacity of several furan derivatives. The study found that this compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, indicating potent antioxidant activity compared to standard antioxidants like ascorbic acid .

- Cytotoxicity Assays : In a study exploring the cytotoxic effects on cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The IC50 was determined to be approximately 15 µM after 48 hours of exposure .

The biological activities of this compound can be attributed to its structural features:

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes leading to increased permeability and eventual cell lysis.

- Oxidative Stress Modulation : The presence of the furan moiety facilitates interactions with reactive oxygen species (ROS), enhancing cellular defense mechanisms.

- Apoptotic Pathways Activation : In cancer cells, it triggers intrinsic apoptotic pathways by modulating key proteins involved in cell survival and death.

Eigenschaften

CAS-Nummer |

60998-66-5 |

|---|---|

Molekularformel |

C12H12O2 |

Molekulargewicht |

188.22 g/mol |

IUPAC-Name |

4,6,8-trimethylcyclohepta[b]furan-2-one |

InChI |

InChI=1S/C12H12O2/c1-7-4-8(2)10-6-11(13)14-12(10)9(3)5-7/h4-6H,1-3H3 |

InChI-Schlüssel |

SCYHRIRGAZRVCJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=CC(=O)O2)C(=C1)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.